molecular formula C10H14O2S B1586238 2,5-Diethoxythiophenol CAS No. 29236-93-9

2,5-Diethoxythiophenol

Cat. No. B1586238
CAS RN: 29236-93-9
M. Wt: 198.28 g/mol
InChI Key: JUAWFBZRMQIAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxythiophenol is a chemical compound with the CAS Number: 29236-93-9 . Its molecular weight is 198.29 and its IUPAC name is 2,5-diethoxybenzenethiol .


Molecular Structure Analysis

The molecular formula of 2,5-Diethoxythiophenol is C10H14O2S . The InChI code is 1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2,5-Diethoxythiophenol has a molecular weight of 198.29 . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Semiconductor Applications

2,5-Diethoxythiophenol derivatives have been explored for their potential in semiconductor applications, particularly in organic field-effect transistors (OFETs). For instance, derivatives of thiophene, such as naphtho[1,8-bc:5,4-b'c']dithiophene, have shown promise as high-performance semiconductors. These compounds exhibit p-type field-effect transistor characteristics with mobilities varying significantly depending on the substituent groups, indicating their potential in electronic devices (Takimiya et al., 2005).

Organic Photovoltaics

Research on thiophene-based polymers and their blends with fullerene derivatives highlights the role of thiophene derivatives in photovoltaic applications. The study of charge carrier formation in these blends provides insights into the optimization strategies for organic solar cells, suggesting that the molecular structure of thiophene derivatives can significantly impact photovoltaic performance (Ohkita et al., 2008).

Light-Emitting Diodes (LEDs) and Photoluminescence

The photophysical properties of thiophene derivatives, including 2,5-Diethoxythiophenol and its analogs, are crucial for the development of light-emitting diodes (LEDs) and other photoluminescent materials. Studies have shown that specific thiophene-based compounds exhibit unique absorption and emission properties, making them suitable for use in optoelectronic devices (Delmotte et al., 1995).

Chemical Synthesis and Intermediates

Thiophene derivatives, including those related to 2,5-Diethoxythiophenol, are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The versatility of these compounds in chemical reactions, such as nucleophilic substitution, highlights their significance in the development of new synthetic methodologies and the production of complex molecules (Echaieb et al., 2014).

Environmental Studies

While not directly related to 2,5-Diethoxythiophenol, studies on the degradation products of alkylphenol ethoxylate surfactants in the environment underscore the importance of understanding the fate of thiophene-based compounds. These studies can provide insights into the potential environmental impact and degradation pathways of thiophene derivatives used in industrial applications (Hawrelak et al., 1999).

Safety And Hazards

2,5-Diethoxythiophenol is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

2,5-diethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWFBZRMQIAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371130
Record name 2,5-Diethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethoxythiophenol

CAS RN

29236-93-9
Record name 2,5-Diethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethoxythiophenol
Reactant of Route 2
Reactant of Route 2
2,5-Diethoxythiophenol
Reactant of Route 3
2,5-Diethoxythiophenol
Reactant of Route 4
Reactant of Route 4
2,5-Diethoxythiophenol
Reactant of Route 5
Reactant of Route 5
2,5-Diethoxythiophenol
Reactant of Route 6
Reactant of Route 6
2,5-Diethoxythiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.